1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine
Description
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOGRHUUADZIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257713 | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883106-50-1 | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883106-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 2: Reduction of the Ketone to an Amine
The ketone group at position 4 of the intermediate is reduced to an amine. Common methods include:
-
Reductive Amination: Using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol.
-
Catalytic Hydrogenation: Employing H₂ gas and a palladium or platinum catalyst.
-
Oxime Intermediate Pathway: Converting the ketone to an oxime (using hydroxylamine) followed by reduction with LiAlH₄.
Optimization Insights
-
Temperature: Reductive amination typically occurs at 0–25°C to minimize side reactions.
-
Selectivity: Catalytic hydrogenation offers higher selectivity but requires careful control of pressure and catalyst loading.
Alternative Synthetic Pathways
Direct Sulfonylation of Piperidin-4-amine
An alternative one-step approach involves reacting piperidin-4-amine directly with 4-bromobenzenesulfonyl chloride. This method bypasses the reduction step but requires pre-synthesis of piperidin-4-amine, which is less commercially accessible than 4-piperidinone.
Challenges
-
Amine Protection: The primary amine in piperidin-4-amine may require protection (e.g., with Boc groups) to prevent over-sulfonylation.
-
Yield Trade-offs: Direct sulfonylation risks forming bis-sulfonylated byproducts, reducing overall efficiency.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Sulfonylation Step | Reduction Step |
|---|---|---|
| Solvent | Dichloromethane | Methanol or THF |
| Temperature | 20–25°C | 0–25°C (reductive amination) |
| Catalyst | Not required | NaBH3CN or Pd/C |
Key Observations
-
Polar aprotic solvents (e.g., dichloromethane) enhance sulfonyl chloride reactivity.
-
Lower temperatures during reduction improve amine selectivity.
Mechanistic Considerations
Sulfonylation Mechanism
The reaction follows an SN2 mechanism , where the lone pair on 4-piperidinone’s nitrogen attacks the electrophilic sulfur in 4-bromobenzenesulfonyl chloride. The chloride leaving group is expelled, forming the sulfonamide intermediate (Figure 2).
Reduction Pathways
-
Reductive Amination: The ketone reacts with ammonium ions to form an imine intermediate, which is reduced to the amine.
-
Oxime Reduction: The ketone is converted to an oxime, which undergoes hydride reduction to yield the primary amine.
Industrial Scalability and Cost Considerations
The two-step method using 4-piperidinone is preferred for scalability due to:
-
Low-Cost Starting Materials: 4-Piperidinone is commercially available and cheaper than piperidin-4-amine.
-
Minimal Byproducts: High para-selectivity in sulfonylation reduces purification demands.
Cost Comparison Table
| Material | Price (USD/g) | Availability |
|---|---|---|
| 4-Piperidinone | 0.50 | High |
| Piperidin-4-amine | 12.00 | Low |
| 4-Bromobenzenesulfonyl chloride | 8.00 | Moderate |
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group undergoes oxidation under controlled conditions to form sulfoxides or sulfones, depending on the oxidizing agent and reaction duration.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h, acetic acid | Sulfoxide derivative | 68% | |
| mCPBA | 0°C → RT, CH₂Cl₂, 6 h | Sulfone derivative | 82% |
Mechanistic Insight : The reaction proceeds via electrophilic oxygen transfer to the sulfur atom. mCPBA provides a more electrophilic oxygen, favoring complete oxidation to sulfones.
Reduction Reactions
The sulfonyl group can be reduced to a sulfide, enhancing the compound’s nucleophilicity for downstream applications.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 4 h | Piperidin-4-amine sulfide | 57% | |
| NaBH₄/CuI | MeOH, 50°C, 8 h | Partial reduction to sulfinic acid | 41% |
Limitation : Over-reduction of the aromatic bromine is avoided by using mild conditions.
Nucleophilic Aromatic Substitution
The bromine atom on the phenyl ring is susceptible to substitution with nucleophiles, enabling structural diversification.
Key Catalysts : Copper iodide and phase-transfer catalysts like tetra-n-butylammonium tetraphenylborate enhance reaction rates .
Amine Functionalization
The secondary amine undergoes alkylation or acylation, expanding its utility in drug discovery.
Side Reaction Mitigation : Steric hindrance from the sulfonyl group minimizes over-alkylation.
Cross-Coupling Reactions
The bromophenyl group participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation.
Optimization : Reactions require anhydrous conditions and inert atmospheres to prevent catalyst deactivation .
Stability Under Hydrolytic Conditions
The sulfonamide bond exhibits robustness in acidic/basic environments, critical for pharmaceutical formulation.
| Condition | Time | Degradation | Reference |
|---|---|---|---|
| 1M HCl, reflux | 24 h | <5% | |
| 1M NaOH, reflux | 24 h | 8% |
Implication : Stability supports oral bioavailability in drug candidates .
Comparative Reactivity with Analogues
The amine group distinguishes its reactivity from related compounds:
Scientific Research Applications
Medicinal Chemistry
1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine has been investigated for its potential as a lead compound in drug development. Notable applications include:
- Antimicrobial Activity : In vitro studies have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
- Anti-inflammatory Properties : The compound has shown promise in reducing pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases like arthritis .
- Enzyme Inhibition : It acts as a competitive inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's .
The biological mechanisms of this compound include:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for growth.
- Anti-inflammatory Mechanism : Modulation of signaling pathways associated with inflammation, particularly through inhibition of NF-kB activation.
- Enzyme Inhibition Mechanism : The sulfonamide moiety binds to active sites of target enzymes, effectively inhibiting their activity .
Industrial Applications
In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of various chemical products. It is utilized in the development of new materials and as a building block for more complex molecules in organic synthesis .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Antibacterial Efficacy Study : Research indicated that derivatives of piperidine-based sulfonamides exhibited superior activity against multi-drug resistant strains compared to standard antibiotics .
- Anti-inflammatory Research : In vivo models demonstrated significant reductions in inflammation markers when treated with this compound, suggesting its utility in developing anti-inflammatory drugs .
- Enzyme Inhibition Analysis : Kinetic studies revealed that this compound acts as a potent AChE inhibitor, with competitive inhibition characteristics that may lead to advancements in neuropharmacology .
Mechanism of Action
The mechanism by which 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
1-(4-Chlorobenzyl)piperidin-4-amine (CAS 78471-44-0)
- Substituents : 4-Chlorophenylmethyl (benzyl) group at position 1, amine at position 3.
- Molecular Weight : 224.73 g/mol .
- Key Differences: The benzyl group is less polar than the sulfonyl group, reducing hydrogen-bonding capacity. Reported activities include antimicrobial and anticancer properties, likely due to the benzyl group’s hydrophobic interactions .
4-Bromo anilino-1-boc-piperidine (tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate)
- Substituents: 4-Bromophenylamino group at position 4, Boc-protected amine.
- Molecular Weight : 355.24 g/mol (Boc-protected form) .
- Key Differences: The anilino group (NH-linked aryl) replaces the sulfonyl moiety, reducing electron-withdrawing effects. The Boc group enhances solubility but requires deprotection for biological activity.
Piperazine vs. Piperidine Derivatives
2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (Compound 7j)
- Substituents : Phenylsulfonyl-piperazine core with tetrazole-thioether and 4-bromophenyl groups.
- Molecular Weight : 528.45 g/mol .
- Key Differences: Piperazine (6-membered ring with two nitrogen atoms) vs. piperidine (single nitrogen). Piperazine derivatives exhibit greater conformational flexibility. Demonstrates antiproliferative activity, highlighting the therapeutic relevance of sulfonyl-piperazine hybrids .
Halogen and Functional Group Modifications
1-Benzylpiperidin-4-amine
- Substituents : Benzyl group at position 1, amine at position 4.
- Molecular Weight : 190.28 g/mol .
- Key Differences :
Demethylated Astemizole (DM-AST)
- Substituents : Methoxy-to-hydroxy modification on a benzimidazole-piperidinyl scaffold.
- Key Differences :
Electronic and Steric Effects of Sulfonyl vs. Other Groups
| Feature | 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine | 1-(4-Chlorobenzyl)piperidin-4-amine | 4-Bromo anilino-1-boc-piperidine |
|---|---|---|---|
| Electron Effect | Strongly electron-withdrawing (SO₂) | Moderately electron-withdrawing (Cl) | Electron-donating (NH) |
| Polarity | High (due to SO₂) | Moderate | Low (Boc-protected) |
| Biological Target | Proteases/kinases (predicted) | Antimicrobial agents | Synthetic intermediate |
| Reference |
Biological Activity
1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, including a sulfonyl group and a piperidine moiety. These characteristics contribute to its diverse biological activities, making it a potential candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound can be represented as follows:
Key Features:
- Sulfonyl Group : Known for its reactivity with enzymes and receptors.
- Bromophenyl Group : Enhances binding affinity to biological targets.
The mechanism of action involves interaction with specific molecular targets, primarily through the following pathways:
- Enzyme Inhibition : The sulfonyl group can inhibit various enzymes, affecting metabolic pathways.
- Receptor Modulation : The compound may bind to receptors, altering their activity and signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound has potential anticancer properties. It may inhibit tumor cell proliferation through modulation of key signaling pathways associated with cancer growth.
Antimicrobial Activity
The compound demonstrates promising antimicrobial effects against various bacterial strains. In vitro studies have indicated:
- MIC Values : The minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli ranges from 3.12 to 12.5 μg/mL, indicating moderate to strong antibacterial activity .
Enzyme Inhibition
This compound has been evaluated for its enzyme inhibitory activities:
- Acetylcholinesterase (AChE) : It shows significant AChE inhibition, which is crucial for the treatment of neurodegenerative diseases .
- Urease Inhibition : The compound exhibits strong urease inhibitory activity, which can be beneficial in treating infections caused by urease-producing bacteria .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-[(4-Bromophenyl)sulfonyl]piperidine | Lacks amine group | Reduced biological activity |
| 1-[(4-Bromophenyl)sulfonyl]piperidin-4-one | Contains a ketone instead of an amine | Different mechanism; lower efficacy |
The presence of both the sulfonyl and amine groups in this compound enhances its reactivity and biological efficacy compared to its analogs.
Case Studies
Recent research has focused on the synthesis and evaluation of derivatives based on this compound. For instance:
Q & A
Basic: What synthetic routes are established for 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sulfonamide formation between 4-bromobenzenesulfonyl chloride and piperidin-4-amine. A standard protocol includes:
- Reacting equimolar amounts of the sulfonyl chloride and amine in anhydrous THF or dichloromethane.
- Adding triethylamine (3 equiv.) as a base to neutralize HCl byproducts .
- Purification via silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product.
Yield optimization requires controlled temperature (0–25°C) and inert atmosphere. Purity (>95%) can be verified via HPLC or LC-MS, with impurities often arising from incomplete sulfonylation or residual solvents .
Basic: Which spectroscopic and crystallographic methods are recommended for characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies sulfonyl and piperidine protons (e.g., sulfonyl-linked aromatic protons at δ 7.6–7.8 ppm, piperidine NH2 at δ 1.5–2.0 ppm) .
- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, particularly for resolving torsional angles of the sulfonyl group and piperidine ring. High-resolution data (d-spacing < 0.8 Å) minimizes R-factor discrepancies .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 343.23 for C₁₁H₁₄BrN₂O₂S) .
Advanced: How can computational methods like DFT elucidate reaction mechanisms involving this compound?
Answer:
Density Functional Theory (DFT) analyzes transition states and intermediates in reactions such as sulfonamide hydrolysis or nucleophilic substitution. For example:
- Optimize molecular geometries using B3LYP/6-31G(d) basis sets.
- Calculate Gibbs free energy profiles to identify rate-determining steps (e.g., sulfonyl group activation energy ~25–30 kcal/mol) .
- Compare computed IR spectra with experimental data to validate intermediates .
Advanced: How do structural modifications impact reactivity or biological activity?
Answer:
- Substituent Effects : Replacing the 4-bromo group with electron-withdrawing groups (e.g., nitro) enhances electrophilicity, altering nucleophilic aromatic substitution kinetics. Conversely, methoxy groups reduce reactivity due to steric hindrance .
- Biological SAR : Piperidine ring methylation (e.g., N-methyl derivatives) increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs. Sulfonyl group removal reduces σ receptor binding affinity by ~60% .
Advanced: How to resolve contradictions in spectroscopic data across synthetic batches?
Answer:
- Multi-Technique Validation : Cross-check NMR (e.g., DEPT-135 for quaternary carbons) and X-ray data to confirm regiochemistry. Discrepancies in NH₂ proton splitting may indicate rotameric forms .
- Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., des-bromo analogs from incomplete substitution) .
- Crystallographic Refinement : SHELXL’s TWIN/BASF commands correct for twinning artifacts in low-purity crystals .
Advanced: What challenges arise in crystallographic phasing of derivatives?
Answer:
- Low Solubility : Derivatives with bulky substituents (e.g., 3,5-dimethylisoxazole) often form microcrystals. Use vapor diffusion with PEG 4000 to improve crystal size .
- Twinned Data : SHELXD’s dual-space algorithm resolves phases for twinned crystals, but requires high redundancy (>95% completeness) .
- Disorder Modeling : Partial occupancy of the sulfonyl group is common; refine using SHELXL’s PART/SUMP restraints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
